N-[3-(4-methyl-1-piperazinyl)propyl]benzamide -

N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

Catalog Number: EVT-4581174
CAS Number:
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, in a study focusing on the synthesis of pyridopyrimidine derivatives, the target compound was achieved by reacting 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid with 1-[3-(4-methylpiperazin-1-yl)propan-1-ol] in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). []

Mechanism of Action

For example, studies have shown that some derivatives exhibit potent and selective antagonism towards the 5-HT3 receptor, a subtype of serotonin receptor. These compounds bind to the receptor and block the action of serotonin, preventing the activation of downstream signaling pathways. []

Other studies have shown that certain derivatives of N-[3-(4-methyl-1-piperazinyl)propyl]benzamide exhibit anti-inflammatory activity. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as IL-2 and TNF-α, by blocking the activation of specific signaling pathways. []

Applications
  • Pharmacological Tool Compound: Several studies have synthesized and investigated the pharmacological properties of N-[3-(4-methyl-1-piperazinyl)propyl]benzamide derivatives. These investigations focus on various potential therapeutic applications, including:
    • Anti-inflammatory Agents: Some derivatives have demonstrated promising anti-inflammatory properties in various experimental models. [] []
    • Antipsychotic Agents: Derivatives of this compound have been investigated for their potential to treat psychotic disorders, particularly schizophrenia. []
    • Analgesics: Certain derivatives exhibit analgesic activity in various pain models. [] []
    • Antidepressants: Some derivatives show promising antidepressant-like effects in preclinical studies. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate (Imatinib Mesylate)

  • Compound Description: Imatinib mesylate is a medication used to treat certain types of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-Abl tyrosine kinase, which is abnormally activated in CML and ALL. []
  • Relevance: Although Imatinib mesylate shares the benzamide moiety and a piperazine ring with N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, its structure is significantly more complex. It is considered related due to the presence of these shared structural elements and its classification as a kinase inhibitor, which suggests a potential area of biological activity for N-[3-(4-methyl-1-piperazinyl)propyl]benzamide and its derivatives. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor discovered through structure-based drug design and high-throughput screening. This compound demonstrates neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, suggesting its potential therapeutic application for neurodegenerative disorders. []
  • Relevance: FR255595 is structurally related to N-[3-(4-methyl-1-piperazinyl)propyl]benzamide through the shared presence of a 1-arylpiperazine moiety linked to a propyl chain. This similarity in structure, particularly the presence of the arylpiperazine group, suggests potential for overlapping biological activity profiles between the two compounds. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

  • Compound Description: OPC-14523 is a novel compound that exhibits high affinity for sigma (σ) and 5-HT1A receptors, as well as for the serotonin transporter. Preclinical studies have shown that OPC-14523 displays antidepressant-like effects in animal models, potentially through modulation of neuronal activity in the dorsal raphe nucleus and enhancement of acetylcholine release. [, ]
  • Relevance: OPC-14523 shares a structural resemblance to N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, featuring a 1-arylpiperazine moiety connected to a propyl chain that ultimately links to a heterocyclic ring system. The shared presence of these structural features, particularly the 1-arylpiperazine-propyl group, suggests a potential for shared pharmacological profiles between these compounds. [, ]

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 is a small-molecule motilin receptor agonist. It exhibits activity at both recombinant human and native rabbit motilin receptors, leading to potentiation of neuronal-mediated contractions in isolated gastric antrum tissue. []
  • Relevance: Both GSK962040 and N-[3-(4-methyl-1-piperazinyl)propyl]benzamide share a substituted piperazine ring as a core structural element. The presence of this common moiety, essential for the biological activity of GSK962040 as a motilin receptor agonist, suggests that N-[3-(4-methyl-1-piperazinyl)propyl]benzamide and its derivatives may also exhibit activity at motilin receptors or interact with similar biological targets. []

Properties

Product Name

N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]benzamide

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C15H23N3O/c1-17-10-12-18(13-11-17)9-5-8-16-15(19)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,16,19)

InChI Key

LAPINTHBADXQIK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=CC=C2

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.